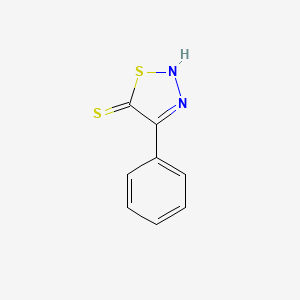

4-Phenyl-1,2,3-thiadiazole-5-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-2H-thiadiazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILRJNNQBAZLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 1,2,3 Thiadiazole 5 Thiol and Its 1,2,3 Thiadiazole Scaffold

Classical Approaches to 1,2,3-Thiadiazole (B1210528) Ring Systems

Traditional methods for synthesizing the 1,2,3-thiadiazole ring have been foundational in heterocyclic chemistry for decades. These approaches, while sometimes limited in scope or requiring harsh conditions, are robust and still find application.

Hurd-Mori Synthesis and Mechanistic Insights

The Hurd-Mori synthesis is a cornerstone method for generating 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazone derivatives, typically those with an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The process generally begins with the reaction of a ketone containing an α-methylene group with a semicarbazide (B1199961) to form a semicarbazone intermediate. mdpi.comresearchgate.net This intermediate is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to facilitate the ring closure. mdpi.com

The mechanism proceeds through the activation of the hydrazone by thionyl chloride, leading to a reactive intermediate that undergoes electrophilic attack by the sulfur on the α-carbon, followed by elimination and cyclization to form the stable aromatic 1,2,3-thiadiazole ring. The success and yield of the Hurd-Mori reaction can be highly dependent on the substituents of the starting materials. For instance, electron-withdrawing groups on the N-protecting group of the precursor have been shown to give superior yields compared to electron-donating groups. nih.gov

A variety of ketones can be employed in this synthesis, leading to a diverse range of substituted 1,2,3-thiadiazoles. mdpi.comresearchgate.net

Table 1: Examples of Hurd-Mori Synthesis

| Starting Ketone Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| 2-Oxoallobetulin | 1. Semicarbazide HCl, 2. SOCl₂ | Betulin-fused 1,2,3-thiadiazole | Not specified | mdpi.com |

| Ketones with alkyl/aryl groups | 1. Semicarbazide, 2. SOCl₂ | Substituted 1,2,3-thiadiazoles | Not specified | mdpi.com |

Wolff Synthesis for 1,2,3-Thiadiazole Formation

The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the heterocyclization of α-diazo thiocarbonyl compounds. This method is distinct from the Hurd-Mori approach as it involves the intramolecular cyclization of a pre-formed diazo thioketone or thioaldehyde. The challenge often lies in the synthesis and stability of the α-diazo thiocarbonyl precursor. In some variations, the diazo function and the thiocarbonyl group can be introduced simultaneously to trigger the cyclization. While less common than the Hurd-Mori synthesis, the Wolff cyclocondensation is a valuable tool, particularly for specific substitution patterns that are not easily accessible through other means. For example, primary aromatic amines can react with α-diazo-β-keto sulfones in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to yield 5-sulfonyl 1,2,3-triazoles, a related heterocyclic system, showcasing the versatility of diazocarbonyl precursors in cyclization reactions. researchgate.net

Pechmann Synthesis: Reaction of Diazomethane (B1218177) with Isothiocyanates

The Pechmann synthesis is another classical method that constructs the 1,2,3-thiadiazole ring via a [3+2] cycloaddition mechanism. In this reaction, a diazoalkane, such as diazomethane or diazoethane, reacts with an isothiocyanate. chemicalpapers.com The diazoalkane acts as the three-atom component, and the carbon-sulfur double bond (C=S) of the isothiocyanate serves as the two-atom component.

The reaction proceeds by the nucleophilic attack of the diazoalkane on the electrophilic carbon of the isothiocyanate, followed by ring closure and subsequent elimination of a proton to afford the 5-amino-substituted 1,2,3-thiadiazole. The reaction is typically performed in an ethereal solution and may require several days at room temperature to complete. chemicalpapers.com This method is particularly useful for preparing 5-amino-1,2,3-thiadiazoles.

Table 2: Pechmann Synthesis of 4-Methyl-5-(R-amino)-1,2,3-thiadiazoles

| Isothiocyanate | Reagent | Product | Reference |

|---|---|---|---|

| 4-Substituted phenyl isothiocyanates | Diazoethane | 4-Methyl-5-(R-amino)-1,2,3-thiadiazole | chemicalpapers.com |

Contemporary Synthetic Strategies for Substituted 1,2,3-Thiadiazoles

Modern synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign methods for constructing the 1,2,3-thiadiazole scaffold. These strategies often involve one-pot procedures and novel catalytic systems.

N-Tosylhydrazone-Based Cyclization Reactions

A prominent contemporary strategy involves the use of N-tosylhydrazones, which are readily accessible from ketones and tosylhydrazide. researchgate.netfrontiersin.org These reactions offer a significant improvement over classical methods, often proceeding under metal-free conditions with high efficiency. organic-chemistry.org

In a typical procedure, an N-tosylhydrazone is reacted with elemental sulfur in the presence of a catalyst. mdpi.comresearchgate.net An iodine/dimethyl sulfoxide (B87167) (DMSO) system has been developed where DMSO acts as both the solvent and the oxidant, allowing for the in-situ regeneration of the iodine catalyst. frontiersin.orgnih.gov This approach avoids the need for external oxidants, simplifying the reaction setup and purification. The reaction is robust, tolerates a wide range of functional groups, and can even be performed as a one-pot synthesis directly from the starting ketone without isolating the N-tosylhydrazone intermediate. frontiersin.orgnih.gov

Table 3: N-Tosylhydrazone-Based Synthesis of 4-Aryl-1,2,3-thiadiazoles

| Starting Material | Reagents/Catalyst | Key Features | Yield | Reference |

|---|---|---|---|---|

| N-Tosylhydrazones | Elemental Sulfur, I₂/DMSO | One-pot, no external oxidant, broad scope | Good | frontiersin.orgnih.gov |

| N-Tosylhydrazones | Elemental Sulfur, TBAI | Metal-free conditions | Good | mdpi.comorganic-chemistry.org |

Iodine/Copper Chloride Promoted One-Pot Multicomponent Syntheses

Building on the utility of iodine catalysis, one-pot, three-component strategies have been developed that offer high step-economy. An efficient method promoted by a combination of iodine (I₂) and copper(II) chloride (CuCl₂) allows for the construction of 1,2,3-thiadiazoles from readily available starting materials: a methyl ketone, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189) (KSCN).

This reaction is notable for using potassium thiocyanate as an odorless and convenient sulfur source. The synergy between iodine and copper chloride promotes the oxidative cyclization, leading to a broad range of both aliphatic and aromatic substituted 1,2,3-thiadiazoles with excellent functional group tolerance. This one-pot approach is highly practical for generating molecular diversity.

Lithium (Trimethylsilyl)diazomethane Reactions with Thiocarbonyl Compounds

A convenient method for preparing 5-substituted 1,2,3-thiadiazoles involves the reaction of lithium (trimethylsilyl)diazomethane with thiocarbonyl compounds. thieme-connect.de This approach offers a powerful tool for the synthesis of the 1,2,3-thiadiazole scaffold.

The process begins with the generation of lithium (trimethylsilyl)diazomethane, typically by treating (trimethylsilyl)diazomethane with butyllithium. This organolithium reagent then reacts with a suitable thiocarbonyl compound, such as an O-alkyl thioester or a dithioester. Following the initial reaction, a work-up with aqueous methanol (B129727) yields the desired 5-substituted 1,2,3-thiadiazole. thieme-connect.de This method is particularly valuable for its ability to introduce a variety of substituents at the 5-position of the thiadiazole ring, depending on the starting thiocarbonyl compound.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| O-Alkyl Thioesters | Lithium (trimethylsilyl)diazomethane | 5-Substituted 1,2,3-thiadiazoles | Good |

| Dithioesters | Lithium (trimethylsilyl)diazomethane | 5-Substituted 1,2,3-thiadiazoles | Good |

| Table 1: Synthesis of 5-Substituted 1,2,3-Thiadiazoles using Lithium (Trimethylsilyl)diazomethane. thieme-connect.de |

Approaches to the Thiol Functionality in Thiadiazole Systems

The introduction of a thiol group at the 5-position of the 1,2,3-thiadiazole ring, as seen in 4-phenyl-1,2,3-thiadiazole-5-thiol, requires specific synthetic strategies.

Cyclization via Thiosemicarbazide (B42300) and Carbon Disulfide Analogues

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. researchgate.netjocpr.com While this primarily leads to the 1,3,4-thiadiazole (B1197879) isomer, variations of this approach can be adapted for 1,2,3-thiadiazole synthesis. For instance, the reaction of thiosemicarbazide with various reagents can lead to the formation of the thiadiazole ring. researchgate.netresearchgate.net

One common pathway involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, which typically yields dithiocarbazates. researchgate.net These intermediates can then be further cyclized to form the thiadiazole ring. Another approach involves the acylation of thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.govbu.edu.eg The choice of reagents and reaction conditions is crucial in directing the cyclization to the desired thiadiazole isomer.

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a related thiol-containing thiadiazole, can be achieved through the direct reaction of various phenylacetic acid derivatives with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of coupling agents like EDC and HOBt. nih.gov

| Starting Material | Reagents | Intermediate/Product |

| Thiosemicarbazide | Carbon Disulfide, Base | Dithiocarbazates |

| Thiosemicarbazide | Acylating Agent, Dehydrating Agent (e.g., H₂SO₄) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic Acid Derivatives, EDC, HOBt | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives |

| Table 2: General Cyclization Reactions for Thiol-Containing Thiadiazoles. researchgate.netnih.govnih.gov |

Optimization of Thiotic-Containing Thiadiazole Synthetic Pathways

Classical methods are often optimized to improve the synthesis of related structures, such as 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)-methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid. zsmu.edu.ua This highlights the ongoing efforts to refine existing synthetic protocols.

Principles of Green Chemistry in Thiadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiadiazoles to create more environmentally friendly and sustainable processes. mdpi.combohrium.com This involves the use of greener solvents, catalysts, and energy sources to minimize waste and hazardous substance use. mdpi.comnih.gov

Green synthetic approaches for thiadiazole synthesis include:

Microwave Irradiation: This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. researchgate.netnanobioletters.com

Ultrasonic Irradiation: Sonochemistry can also accelerate reactions and improve efficiency. nih.govnanobioletters.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and potential environmental pollution. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green chemistry. mdpi.combohrium.com

Heterogeneous Catalysis: Employing solid catalysts that can be easily separated from the reaction mixture simplifies purification and allows for catalyst recycling. mdpi.com

Research has demonstrated the successful synthesis of thiadiazole derivatives with good yields (75-90%) using green chemistry approaches like microwave irradiation and ultrasonication, which also require less time than conventional methods. nanobioletters.com

| Green Chemistry Technique | Advantages |

| Microwave Irradiation | Reduced reaction times, improved yields researchgate.netnanobioletters.com |

| Ultrasonic Irradiation | Accelerated reactions, improved efficiency nih.govnanobioletters.com |

| Solvent-Free Conditions | Minimized waste, reduced pollution mdpi.com |

| Green Solvents (e.g., water) | Reduced use of hazardous substances mdpi.combohrium.com |

| Table 3: Green Chemistry Approaches in Thiadiazole Synthesis. |

Tautomerism and Conformational Analysis of 4 Phenyl 1,2,3 Thiadiazole 5 Thiol

Thiol-Thione Tautomerism in Thiadiazole Systems

Thiadiazole compounds that feature a mercapto (-SH) substituent can exist in a state of equilibrium between two tautomeric forms: the thiol form and the thione form. nih.gov This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a nitrogen atom within the heterocyclic ring. researchgate.net The 1,3,4-thiadiazole (B1197879) ring system, in particular, has been a subject of study, where derivatives with mercapto, hydroxyl, or amino groups can exist in various tautomeric structures. nih.gov

In the case of 4-Phenyl-1,2,3-thiadiazole-5-thiol, the equilibrium would be established between the thiol form (this compound) and the thione form (4-phenyl-1,2,3-thiadiazol-5(4H)-thione). Generally, in related heterocyclic systems like 1,2,4-triazole-3-thiones, computational studies have indicated that the thione form is the more predominant and stable species, at least in the gas phase. nih.gov The stability and reactivity of the thiadiazole ring and its derivatives are significantly influenced by the nature and position of its substituents. nih.govisres.org

Spectroscopic Evidence for Tautomeric Forms

The differentiation and characterization of thiol and thione tautomers are heavily reliant on spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. nih.govsemanticscholar.org

In a study on a novel 1,3,4-thiadiazole derivative, FT-IR spectroscopy was used to identify characteristic absorption bands for both keto and enol forms, which are analogous to thione and thiol forms. semanticscholar.orgnih.gov The presence of a broad O-H stretching band indicated an enol form involved in hydrogen bonding, while strong absorption bands in the carbonyl region were assigned to the keto form. semanticscholar.org Similarly, for thiol-thione tautomers, one would expect to see a characteristic S-H stretching band for the thiol form and a C=S stretching band for the thione form.

NMR spectroscopy is particularly powerful in elucidating tautomeric forms in solution. Studies on related compounds have shown that the solvent can significantly influence the position of the equilibrium. nih.govnih.gov For instance, in a study of a 1,3,4-thiadiazole derivative exhibiting keto-enol tautomerism, the enol form was favored in non-polar solvents like chloroform, while the keto form was predominant in polar aprotic solvents like DMSO. nih.govdntb.gov.ua This is evidenced by distinct signals in both ¹H-NMR and ¹³C-NMR spectra. nih.govdntb.gov.ua For this compound, one would anticipate that the chemical shifts of the labile proton (S-H vs. N-H) and the C5 carbon would be indicative of the dominant tautomeric form in a given solvent.

High-resolution mass spectrometry can also be employed to discriminate between tautomers by analyzing their distinct gas-phase fragmentation patterns. nih.gov

Table 1: Spectroscopic Data for Tautomeric Analysis of a Model 1,3,4-Thiadiazole Derivative nih.gov This table presents data for an analogous compound exhibiting keto-enol tautomerism, illustrating the spectroscopic principles applicable to thiol-thione analysis.

| Spectroscopic Method | Tautomer Form | Characteristic Signal |

| ¹³C-NMR | Keto Form | δ 204.5 ppm (Ketonic Carbon) |

| Enol Form | δ 155.5 ppm (Enolic Carbon) | |

| ¹H-NMR (in DMSO) | Keto Form | Favored |

| ¹H-NMR (in Chloroform) | Enol Form | Favored |

| FTIR | Keto Form | 1707–1655 cm⁻¹ (C=O stretch) |

| Enol Form | 3436 cm⁻¹ (Broad O-H stretch) |

Theoretical Studies on Tautomeric Equilibria and Energy Landscapes

Computational chemistry provides profound insights into the stability, structure, and energy landscapes of tautomeric systems. nih.gov Quantum chemical methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like MP2, are widely used to study tautomerism in heterocyclic compounds. nih.govsciencepublishinggroup.com

These theoretical studies can calculate the relative energies of the different tautomers in both the gas phase and in various solvents, predicting the most stable form. nih.gov For example, calculations on 1,2,4-triazole-3-thione and its derivatives have consistently shown the thione form to be the most stable tautomer in the gas phase across different levels of theory. nih.gov The energy barrier for the intramolecular proton transfer between tautomers can also be calculated, which for some N-heterocycles can be quite high, suggesting that intermolecular pathways may be favored in solution. nih.gov

Solvation models are crucial, as the free energy of tautomers can change significantly when moving from the gas phase to a solution, shifting the equilibrium. nih.gov Solvents with higher dielectric constants can lead to greater stabilization. nih.gov These computational approaches are invaluable for understanding the delicate balance in tautomeric equilibria and for interpreting experimental spectroscopic data. nih.govnih.gov

Table 2: Theoretical Methods in Tautomerism Research nih.govsciencepublishinggroup.comjcchems.com

| Computational Method | Application in Tautomerism Studies | Reference Finding |

| DFT (B3LYP, M06-2X) | Geometry optimization, energy calculations, kinetic rate constants. | Revealed that the thione form is the most stable tautomer for 1,2,4-triazole-3-thiones in the gas phase. nih.gov |

| MP2 | Higher-level energy calculations for improved accuracy. | Used alongside DFT to confirm the stability of 2-azido-1,3,4-thiadiazole derivatives over their fused-ring tetrazole tautomers. sciencepublishinggroup.com |

| CBS-QB3 | High-accuracy quantum chemical approach for energy profiling. | Employed for benchmark calculations of isomerization reactions in triazole-3-thiones. jcchems.com |

| Continuum Solvent Models | Simulating the effect of different solvents on tautomeric equilibrium. | Showed that increasing solvent dielectric constant shifts the equilibrium by altering solute-solvent interaction energies. nih.gov |

Influence of the Phenyl Substituent on Tautomeric Preferences

The presence of a phenyl group at the C4 position of the 1,2,3-thiadiazole (B1210528) ring is expected to exert a significant electronic and steric influence on the tautomeric equilibrium. The phenyl ring can engage in resonance with the thiadiazole system, affecting the electron density on the ring's nitrogen and sulfur atoms, which in turn can alter the relative acidity of the N-H and S-H protons.

Reactivity and Chemical Transformations of 4 Phenyl 1,2,3 Thiadiazole 5 Thiol

Reactions Involving the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is an aromatic, five-membered heterocyclic system containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com Its reactivity is influenced by the electron distribution within the ring and the nature of its substituents.

Base-Catalyzed Ring Cleavage and Degradation Pathways

In the presence of a strong base, 1,2,3-thiadiazoles can undergo ring cleavage. This reaction proceeds through the generation of alkynethiolates.

Formation and Trapping of Thioketene (B13734457) Intermediates

The photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) has been shown to produce highly reactive thioketene intermediates. nih.gov Ultrafast techniques have demonstrated the rapid formation of these species from the singlet excited state of the thiadiazole. nih.gov These thioketenes are remarkably stable in solution on a short timescale but can undergo intermolecular reactions, such as dimerization, to form 1,3-dithiole derivatives over milliseconds. nih.gov Additionally, alkynethiolates, generated from the base-catalyzed reaction of 1,2,3-thiadiazoles, can react with alcohols and alkanethiols to yield thioneesters and dithioesters, respectively. cdnsciencepub.com

Table 1: Products from Thioketene Intermediates

| Reactant | Product |

| Alcohols | Thioneesters |

| Alkanethiols | Dithioesters |

| Water | 2,ω-Diphenyl-1,4-dithiafulvene |

This table summarizes the types of products formed from the reaction of thioketene intermediates with various nucleophiles.

Metalation of Ring Protons

While specific studies on the metalation of the ring protons of 4-phenyl-1,2,3-thiadiazole-5-thiol are not extensively detailed in the provided results, the general reactivity of similar heterocyclic systems suggests that this is a plausible transformation.

Nucleophilic Substitution at the Ring Positions

The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring, particularly at the C5 position, makes them susceptible to nucleophilic attack. chemicalbook.com This allows for the substitution of leaving groups at this position. For instance, 4,8-dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.commdpi.comresearchgate.netthiadiazole) has been shown to undergo selective aromatic nucleophilic substitution with morpholine, yielding both mono- and bis-substituted products depending on the reaction conditions. researchgate.net

Table 2: Conditions for Nucleophilic Substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.commdpi.comresearchgate.netthiadiazole) with Morpholine

| Solvent | Temperature | Morpholine Equivalents | Product | Yield |

| DCM | Room Temperature | 2 | Mono-substituted | Low |

| MeCN | Room Temperature | 2 | Mono-substituted | Moderate |

| DMF | Room Temperature | 2 | Mono-substituted | Moderate |

| MeCN | Reflux | 2 | Mono-substituted | 78% |

This table illustrates the effect of reaction conditions on the outcome of the nucleophilic substitution reaction. researchgate.net

Electrophilic Reactivity Considerations

The carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient, which makes electrophilic substitution at these positions challenging. chemicalbook.com Conversely, the nitrogen atoms are more electron-rich and are the preferred sites for electrophilic attack, such as quaternization. chemicalbook.com

Chemical Modifications at the Thiol Group

The thiol group (-SH) at the 5-position of the thiadiazole ring is a key site for chemical modifications. This functional group can participate in various reactions typical of thiols. For instance, the thiol group in similar heterocyclic compounds can be alkylated or acylated.

Alkylation and Acylation Reactions

The thiol group in this compound is readily deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for a range of S-alkylation and S-acylation reactions, leading to the formation of new carbon-sulfur bonds and the introduction of diverse functional groups.

Alkylation reactions are typically carried out by treating the thiol with an alkyl halide, such as methyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. These reactions proceed via an SN2 mechanism, resulting in the formation of the corresponding 5-(alkylthio)-4-phenyl-1,2,3-thiadiazole. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed.

Similarly, acylation of the thiol group can be achieved using various acylating agents, including acyl chlorides and acid anhydrides. These reactions, typically performed in the presence of a base to neutralize the generated acid, lead to the formation of S-acyl derivatives, such as S-(4-phenyl-1,2,3-thiadiazol-5-yl) thioesters. These thioesters can serve as valuable intermediates for further synthetic transformations.

While specific experimental data for the alkylation and acylation of this compound is not extensively documented in publicly available literature, the general reactivity of heterocyclic thiols provides a strong basis for these transformations. The following table outlines the expected products from representative alkylation and acylation reactions.

Table 1: Representative Alkylation and Acylation Reactions of this compound

| Reactant | Reagent | Expected Product |

| This compound | Methyl Iodide | 5-(Methylthio)-4-phenyl-1,2,3-thiadiazole |

| This compound | Ethyl Bromide | 5-(Ethylthio)-4-phenyl-1,2,3-thiadiazole |

| This compound | Benzyl Chloride | 5-(Benzylthio)-4-phenyl-1,2,3-thiadiazole |

| This compound | Acetyl Chloride | S-(4-Phenyl-1,2,3-thiadiazol-5-yl) ethanethioate |

| This compound | Benzoyl Chloride | S-(4-Phenyl-1,2,3-thiadiazol-5-yl) benzothioate |

Oxidation of the Thiol Moiety

The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to various oxidation states, including sulfenic acids, sulfinic acids, and sulfonic acids. The outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

Mild oxidizing agents can convert the thiol to a disulfide, 4,4'-diphenyl-5,5'-disulfanediylbis(1,2,3-thiadiazole). Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can further oxidize the thiol to the corresponding sulfonic acid, 4-phenyl-1,2,3-thiadiazole-5-sulfonic acid.

A particularly important transformation is the oxidative chlorination of the thiol to form the corresponding sulfonyl chloride, 4-phenyl-1,2,3-thiadiazole-5-sulfonyl chloride. This transformation can be achieved using reagents like chlorine in the presence of water or N-chlorosuccinimide. The resulting sulfonyl chloride is a highly reactive intermediate that can readily react with various nucleophiles, such as amines and alcohols, to generate a wide array of sulfonamides and sulfonate esters, respectively. These derivatives are of significant interest in medicinal chemistry due to their prevalence in a large number of bioactive compounds.

It is important to note that the 1,2,3-thiadiazole ring itself can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or degradation products. nih.gov Therefore, careful control of the reaction conditions is crucial to achieve selective oxidation of the thiol moiety.

The following table summarizes the expected products from the oxidation of the thiol moiety of this compound with different oxidizing agents.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Expected Product |

| Mild Oxidant (e.g., I₂) | 4,4'-Diphenyl-5,5'-disulfanediylbis(1,2,3-thiadiazole) |

| Strong Oxidant (e.g., H₂O₂, KMnO₄) | 4-Phenyl-1,2,3-thiadiazole-5-sulfonic acid |

| Chlorine/Water or NCS | 4-Phenyl-1,2,3-thiadiazole-5-sulfonyl chloride |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,2,3 Thiadiazole 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-Phenyl-1,2,3-thiadiazole-5-thiol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of related thiadiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.23-8.27 ppm. dergipark.org.tr For instance, in a series of 5-(1-methyl-2-phenylethenyl)-N-substituted-1,3,4-thiadiazol-2-amines, the aromatic protons were observed between 7.25 and 8.27 ppm. dergipark.org.tr The proton of an N-H group in similar structures can be found at chemical shifts ranging from δ 8.40 to 11.28 ppm. dergipark.org.tr

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. For thiadiazole derivatives, the carbon atoms of the thiadiazole ring resonate at distinct chemical shifts. For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the C2 and C5 carbons of the thiadiazole ring appear at approximately 183.6 ppm and 168.1 ppm, respectively. mdpi.com In other synthesized 1,3,4-thiadiazole derivatives, the carbon adjacent to the secondary amine (C11) was observed between 163.77 and 169.01 ppm, while the other thiadiazole ring carbon (C10) was found in the range of 159.56–162.90 ppm. dergipark.org.tr The phenyl group carbons typically resonate in the region of 117.54–146.67 ppm. dergipark.org.tr

Table 1: Representative NMR Data for Thiadiazole Derivatives

| Compound Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.23 - 8.27 dergipark.org.tr | 117.54 - 146.67 dergipark.org.tr |

| NH Proton | 8.40 - 11.28 dergipark.org.tr | - |

| Thiadiazole Ring Carbons | - | C2: ~183.6, C5: ~168.1 mdpi.com or C10: 159.56–162.90, C11: 163.77–169.01 dergipark.org.tr |

Mass Spectrometry Techniques (LC-MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in determining the molecular weight of this compound and its derivatives and in studying their fragmentation patterns, which aids in structural confirmation.

In the analysis of thiadiazole derivatives, LC-MS with electrospray ionization (ESI) is commonly employed. nih.govmdpi.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. researchgate.netjmchemsci.com For instance, the molecular ion peak for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazole-2-yl)acetamide was observed at m/z 369 [M+]. researchgate.net

Tandem mass spectrometry (MS/MS or MSⁿ) experiments provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. A common fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂). nih.govmdpi.com The fragmentation of protonated 1,2,3-thiadiazoles can also lead to characteristic ions, though the specific fragmentation pattern depends on the substituents. nih.gov For some 4,5-functionalized 1,2,3-thiadiazoles, a primary fragmentation pathway involves the loss of a sulfonylalkyl moiety. nih.gov

Chromatographic Purity and Separation Methods (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and its derivatives, as well as for separating mixtures of these compounds. These methods are widely used in pharmaceutical analysis to ensure the quality and consistency of synthesized compounds. thieme-connect.com

Reversed-phase HPLC is a common method for the analysis of thiadiazole derivatives. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. For example, a method for determining a thiadiazole derivative used a C8 reversed-phase column with a mobile phase of acetonitrile-water-acetic acid (90:10:0.01, v/v/v). nih.gov Another method for a different thiadiazole derivative employed a C18 column with a mobile phase of acetonitrile (B52724) and an acetate (B1210297) buffer at pH 4.7. researchgate.net

The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific chromatographic conditions and is used to identify and quantify the compound. The purity of the compound is assessed by the presence of a single, sharp peak in the chromatogram. The development and validation of HPLC methods are crucial for quantitative analysis in various studies. researchgate.netresearchgate.net

Table 2: Example HPLC Conditions for Thiadiazole Derivatives

| Stationary Phase | Mobile Phase | Detection | Reference |

| C8 Reversed-Phase | Acetonitrile-water-acetic acid (90:10:0.01, v/v/v) | UV/MS | nih.gov |

| ODS-2 Hypersil (C18) | Acetonitrile/acetate buffer (pH 4.7) | UV (320 nm) | researchgate.net |

| Kromasil 100–3.5 C8 | 0.03% trifluoroacetic acid : acetonitrile (65:35, v/v) | ESI/MS | researchgate.net |

X-ray Diffraction Analysis of Related Thiadiazole Derivatives for Solid-State Structure

While the specific crystal structure of this compound is not detailed in the provided search results, studies on related thiadiazole derivatives offer valuable insights. For example, the crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole has been determined, revealing that the molecules form dimers in the crystal through intermolecular hydrogen bonds. researchgate.net In another study, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine was found to be non-planar. researchgate.net

X-ray diffraction studies on various 1,3,4-thiadiazole derivatives have provided detailed geometric parameters of the five-membered heteroring. mdpi.com These studies are essential for confirming the molecular structure and understanding the influence of different substituents on the solid-state packing and intermolecular interactions. mdpi.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of different bonds, the chemical structure of a compound can be inferred.

For thiadiazole derivatives, FTIR spectra show characteristic absorption bands. The C=N stretching vibration within the thiadiazole ring is typically observed in the region of 1572-1597 cm⁻¹. dergipark.org.tr The C-S-C stretching vibration can be found around 693-709 cm⁻¹. dergipark.org.tr If an amine group is present, the N-H stretching vibration appears in the range of 3191-3285 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are usually seen around 3044-3078 cm⁻¹. dergipark.org.tr For this compound, the S-H stretching vibration of the thiol group would be an important characteristic peak to identify, which typically appears in the range of 2550-2600 cm⁻¹, although one source mentions a band at 2728 cm⁻¹ for a thiol group in a triazole derivative. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3191 - 3285 | dergipark.org.tr |

| Aromatic C-H | Stretching | 3044 - 3078 | dergipark.org.tr |

| S-H (Thiol) | Stretching | 2728 | researchgate.net |

| C=N (Thiadiazole ring) | Stretching | 1572 - 1597 | dergipark.org.tr |

| C-S-C | Stretching | 693 - 709 | dergipark.org.tr |

Coordination Chemistry and Ligand Properties

4-Phenyl-1,2,3-thiadiazole-5-thiol as a Multidentate Ligand

This compound is a heterocyclic compound featuring a thiadiazole ring substituted with a phenyl group and a thiol group. This structure provides multiple potential coordination sites, allowing it to act as a multidentate ligand. The nitrogen atoms within the thiadiazole ring and the sulfur atom of the thiol group can all participate in binding to metal ions. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. This versatility makes it a subject of interest in coordination chemistry. Thiadiazoles, in general, are recognized for their diverse coordination abilities with metal ions, which is crucial for their biological and structural applications. jmchemsci.comisres.org

Formation of Metal Complexes via Thiolate Coordination

The thiol group (-SH) in this compound can be deprotonated to form a thiolate (-S⁻), which is a strong coordinating agent for a variety of metal ions. This deprotonation is a key step in the formation of many metal complexes. The coordination often occurs through this thiolate sulfur atom, forming stable metal-sulfur bonds. In addition to the thiolate sulfur, one or more nitrogen atoms from the thiadiazole ring can also coordinate to the metal center, leading to the formation of chelate rings which enhance the stability of the resulting complexes. The formation of such complexes is a common feature of thiadiazole derivatives bearing a thiol group.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of this compound and related ligands is typically achieved through a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds in the thiadiazole ring upon complexation provide evidence of coordination. A shift in the C=N stretching vibration to a lower or higher wavenumber can indicate the involvement of the ring nitrogen in bonding with the metal ion. jmchemsci.com The disappearance of the S-H stretching vibration and the appearance of new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds further confirm complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the ligand and its diamagnetic metal complexes. nih.gov Chemical shift changes in the protons and carbons of the phenyl ring and the thiadiazole ring upon complexation can provide insights into the coordination sites.

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise coordination geometry around the metal center, bond lengths, and bond angles. nih.gov This technique allows for the unambiguous determination of which atoms of the ligand are bonded to the metal ion.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes can provide information about the coordination geometry and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in existing bands compared to the free ligand can be attributed to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. researchgate.net

Below is a table summarizing the spectroscopic data for a related thiadiazole ligand and its complexes, illustrating the typical changes observed upon coordination.

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) |

| Ligand | 1628 | - | - |

| Cu(II) Complex | 1607 | 583-597 | 476-482 |

| Zn(II) Complex | 1610 | 583-597 | 476-482 |

| Note: Data is for a related 1,3,4-thiadiazole (B1197879) derivative and is illustrative of the spectroscopic changes upon complexation. researchgate.netnih.gov |

Applications of Thiadiazole-Metal Complexes in Material Science

Metal complexes derived from thiadiazole-based ligands, including those related to this compound, have shown promise in various areas of material science. The incorporation of metal ions can introduce or enhance properties such as:

Luminescence: Some thiadiazole-metal complexes exhibit fluorescence or phosphorescence, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other optical devices. researchgate.net

Nonlinear Optics: The extended π-systems in these molecules can lead to significant nonlinear optical (NLO) properties, which are of interest for applications in optical communications and data storage.

Corrosion Inhibition: The ability of the ligand to adsorb onto metal surfaces and form a protective layer makes these compounds and their complexes effective corrosion inhibitors. jmchemsci.com

Semiconductors: Some thiadiazole-based materials exhibit semiconducting properties, which are being explored for applications in electronic devices. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of heterocyclic compounds. While specific DFT studies on 4-Phenyl-1,2,3-thiadiazole-5-thiol are not extensively documented, research on analogous structures provides a clear indication of the insights that can be gained.

For instance, DFT calculations are frequently used to determine the optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). Studies on 2-amino-5-phenyl-1,3,4-thiadiazole derivatives using the B3LYP/6-311G(d,p) method have been performed to calculate these parameters. jmaterenvironsci.com The distribution of atomic charges reveals the most likely sites for electrophilic and nucleophilic attack, while the HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

In a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, a related heterocyclic compound, full potential linear augmented plane wave (FP-LAPW) methods within DFT were used to optimize atomic positions and calculate the electronic band structure. rsc.org These calculations identified the valence band maximum (VBM) and conduction band minimum (CBM), revealing an indirect energy gap of 3.1 eV. rsc.org The analysis showed that the upper valence band was primarily formed by sulfur p-states, while the lower conduction band had a dominant carbon p-state character, highlighting the significant role these atoms play in the molecule's electronic transitions. rsc.org Such calculations for this compound would elucidate the contributions of the phenyl, thiadiazole, and thiol moieties to its electronic landscape.

Theoretical investigations on different tautomers of 2-amino-1,3,4-thiadiazole (B1665364) derivatives have also been conducted using DFT (B3LYP) and ab initio (HF, MP2) methods to determine their relative stabilities in various solvents. researchgate.net This type of analysis is critical for understanding the behavior of molecules like this compound, which can exist in thiol-thione tautomeric forms.

Table 1: Examples of Calculated Parameters for Related Thiadiazole Derivatives

| Compound | Method | Calculated Parameter | Finding | Reference |

|---|---|---|---|---|

| 2-amino-5-phenyl-1,3,4-thiadiazole | DFT/6-311G(d,p) | Mulliken Atomic Charges | S and N heteroatoms have slightly different charges; S atom charge is 0.243ē. | jmaterenvironsci.com |

| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | DFT (PBE-GGA, EV-GGA) | Electronic Band Gap | Indirect energy gap of 3.1 eV. | rsc.org |

| 2-amino-1,3,4-thiadiazole | DFT (B3LYP/6-311++G**) | Tautomer Stability | Proton-transfer from N to N and N to C leads to three main tautomers with varying stability depending on the solvent. | researchgate.net |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational changes, flexibility, and interactions of a molecule within its environment, such as in solution or bound to a biological receptor.

For heterocyclic compounds with potential therapeutic applications, MD simulations are invaluable. For example, MD simulations were performed on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of the estrogen-related receptor α (ERRα). nih.gov These simulations, running for extended periods, revealed how the compounds bind within the ligand-binding domain, causing changes in the receptor's helix structures, which in turn affects biological activity. nih.gov The flexibility of specific helices was found to be positively associated with the inverse agonist activity. nih.gov

Similarly, all-atom explicit solvent MD simulations have been used to analyze the conformational changes of enzymes like eIF4A1 when bound to inhibitors. nih.gov These simulations can track interdomain distances and system equilibration, revealing how the binding of a ligand like ATP or a synthetic inhibitor can induce a "closed" or "open" conformation of the protein. nih.gov

For this compound, MD simulations could be employed to:

Analyze its conformational flexibility, particularly the rotation of the phenyl group relative to the thiadiazole ring.

Study its behavior in different solvents to understand solvation effects.

Simulate its interaction with a target protein, providing insights into the stability of the ligand-protein complex and identifying key dynamic interactions that are not apparent from static docking models.

Prediction of Molecular Descriptors and Physicochemical Parameters

For the related compound 5-phenyl-1,3,4-thiadiazole-2-thiol, predicted parameters include its molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. uni.lu Computational software can also predict topological polar surface area (TPSA), which is correlated with drug absorption and transport. Furthermore, advanced calculations can predict collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry analysis. uni.luuni.lu

Table 2: Predicted Physicochemical Properties for Related Thiadiazole Thiols

| Parameter | 5-phenyl-1,3,4-thiadiazole-2-thiol | 3-phenyl-1,2,4-thiadiazole-5-thiol | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₆N₂S₂ | C₈H₆N₂S₂ | uni.luuni.lu |

| Monoisotopic Mass | 193.99724 Da | 193.99724 Da | uni.luuni.lu |

| XLogP (predicted) | 2.6 | 2.2 | uni.luuni.lu |

| Predicted CCS ([M+H]⁺) | 135.0 Ų | 135.0 Ų | uni.luuni.lu |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are central to modern SAR investigations, allowing for the systematic analysis of how modifications to a chemical scaffold affect its function.

Research on various thiadiazole derivatives has utilized computational SAR to guide the synthesis of more potent compounds. For example, in a study of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole-5-thione derivatives as urease inhibitors, it was found that compounds from the triazole-5-thione series showed excellent activity, while the thiadiazole series did not. nih.gov Among the active compounds, the presence of a 3-fluoro group on the phenyl ring resulted in the highest inhibitory activity. nih.gov Such findings, often rationalized through molecular docking, are crucial for guiding further optimization.

Similarly, a review of the cytotoxic properties of 1,3,4-thiadiazole derivatives highlights key SAR insights. For certain 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles, the presence of an aromatic ring and electron-withdrawing substituents was found to promote anticancer activity. mdpi.com For this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying the phenyl ring with different substituents (e.g., halogens, nitro, methoxy (B1213986) groups) or altering the thiol group. By calculating descriptors and docking scores for this library, it would be possible to build predictive models (like QSAR models) that correlate structural features with predicted activity.

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Docking studies are widespread for thiadiazole derivatives. In the search for novel diabetes treatments, 1,3,4-thiadiazole derivatives were docked into the active sites of α-glucosidase and aldose reductase enzymes. nih.gov The results confirmed that the most potent inhibitors established key hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites, mimicking the interactions of known drugs. nih.gov

In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated as urease inhibitors. nih.gov Molecular docking was used to understand the binding modes of the most active compounds. The docking calculations supported the experimental findings, showing that the active compounds had stronger binding to the receptor than the reference drug, which was reflected in their high inhibition constants. nih.gov

For this compound, a typical molecular docking workflow would involve:

Obtaining the 3D structure of a relevant biological target from a protein database.

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

Generating a low-energy 3D conformation of the ligand.

Running the docking algorithm to place the ligand in the binding site in various poses and orientations.

Scoring and ranking the poses based on a scoring function that estimates binding affinity.

Analyzing the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and protein residues.

Assessment of Theoretical Reaction Mechanisms and Intermediates

Computational chemistry is also a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing transient intermediates that are difficult to observe experimentally.

For instance, the mechanism for the synthesis of 1,2,3-thiadiazole-5-carbaldehydes has been investigated. capes.gov.br A convenient method involves the monobromination of 5-methyl derivatives, followed by treatment with sodium azide (B81097) and subsequent decomposition in concentrated sulfuric acid. Computational methods could be used to model the transition states and intermediates in this multi-step synthesis, calculating activation energies to understand the reaction kinetics and regioselectivity.

In a different study, the oxidative ring contraction of 3,5-diphenyl-4H-1,2,6-thiadiazine to 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide was reported. mdpi.comhw.ac.uk Theoretical calculations could be applied to explore the mechanism of this unexpected ring contraction, evaluating different potential pathways and the stability of the involved intermediates to explain the observed product formation. mdpi.com For this compound, theoretical assessments could be used to study its synthesis, potential degradation pathways, or its reactivity in various chemical transformations.

Potential Non Clinical Applications of 4 Phenyl 1,2,3 Thiadiazole 5 Thiol and Its Analogues

Applications in Agricultural Chemistry

Thiadiazole derivatives, including analogues of 4-Phenyl-1,2,3-thiadiazole-5-thiol, have shown considerable promise in the agricultural sector, primarily as pesticides. isres.org The 1,2,3-thiadiazole (B1210528) core is a key structural feature in several commercial pesticides. researchgate.net

Research has demonstrated the insecticidal properties of certain 1,2,3-thiadiazole derivatives. For instance, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety have exhibited significant activity against pests like Plutella xylostella (diamondback moth) and Culex pipiens pallens (a species of mosquito). mdpi.com One derivative, in particular, showed 79% mortality against Plutella xylostella at a concentration of 200 μg/mL. mdpi.com Furthermore, pyrazole (B372694) oxime derivatives incorporating a thiadiazole ring have been synthesized and tested for their insecticidal and acaricidal activities. mdpi.com Certain oximes demonstrated a 90% mortality rate against Aphis craccivora (cowpea aphid) at a concentration of 100 μg/mL. mdpi.com

Beyond direct pesticidal action, some 1,2,3-thiadiazole derivatives function as plant elicitors, inducing systemic acquired resistance (SAR) in plants. acs.org This enhances the plant's own defense mechanisms against a broad spectrum of pathogens. acs.org Studies have shown that certain thiazole- and oxadiazole-containing 1,2,3-thiadiazole derivatives can display better SAR than the commercial elicitor tiadinil. acs.org Additionally, some of these compounds have demonstrated in vitro or in vivo inhibition of fungal growth. acs.org The antifungal potential of organotin-based benzo-1,2,3-thiadiazole analogues has also been noted, suggesting their utility as broad-spectrum fungicides. mdpi.com

Table 1: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Type | Target Pest | Concentration | Mortality Rate |

| N-tert-butyl-N,N′-diacylhydrazine derivative | Plutella xylostella | 200 μg/mL | 79% |

| Pyrazole oxime derivative | Aphis craccivora | 100 μg/mL | 90% |

Role as Corrosion Inhibitors in Material Protection

Thiadiazole derivatives have been extensively studied and recognized for their effectiveness as corrosion inhibitors, particularly for mild steel and other metals in acidic environments. mdpi.comresearchgate.netsemanticscholar.org The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from corrosive agents. jmaterenvironsci.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiadiazole ring, which can interact with the vacant d-orbitals of iron atoms. mdpi.com

The inhibition efficiency of thiadiazole derivatives is influenced by their concentration and the surrounding temperature. jmaterenvironsci.com Generally, as the concentration of the inhibitor increases, the corrosion rate decreases. semanticscholar.org For example, a study on 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) showed that it provided up to 56% corrosion inhibition for carbon steel in a 0.5 M HCl solution at a concentration of 200 ppm. buet.ac.bd The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net

Thiadiazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net The molecular structure of the thiadiazole derivative plays a crucial role in its inhibitory performance. The presence of electron-donating groups can enhance inhibition efficiency, while electron-withdrawing groups may decrease it. researchgate.net

Table 2: Corrosion Inhibition Efficiency of a Thiadiazole Derivative

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) | Carbon Steel | 0.5 M HCl | 200 ppm | 56 |

Use as Thiol Scavengers in Chemical Processes

Thiadiazoles are recognized for their utility as thiol scavengers in various chemical processes. isres.org This application is particularly relevant in synthetic organic chemistry where the removal of excess thiols is necessary for reaction completion or purification of the final product. The reactivity of the thiadiazole ring system allows it to effectively bind with and neutralize thiol compounds.

Functionality as Oxidation Inhibitors

Derivatives of thiadiazole have demonstrated potential as oxidation inhibitors. researchgate.net The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to materials and biological systems.

The antioxidant properties of various thiadiazole derivatives have been evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. nih.gov For instance, certain thiazolidinone derivatives of 1,3,4-thiadiazole (B1197879) have shown notable antioxidant activity. nih.gov In one study, a particular phenyl-functionalized thiazolidinone derivative exhibited superior antioxidant potential compared to other tested derivatives. nih.gov The structure-activity relationship suggests that the presence of specific functional groups and the chelating properties of the molecule contribute to its antioxidant capacity. nih.gov

Furthermore, research on hybrids of cinnamic acid with five-membered heterocycles, including thiadiazole, has explored their ability to inhibit lipid peroxidation. mdpi.com Some of these hybrid molecules have shown moderate to good inhibitory activity in such assays. mdpi.com

Table 3: Antioxidant Activity of a Thiazolidinone Derivative of 1,3,4-Thiadiazole

| Assay | Compound | Activity |

| DPPH Scavenging | Thiazolidinone derivative 4 | 33.98% |

| TBARS (% LPO inhibition) | Thiazolidinone derivative 1 | 62.11% |

| FRAP (relative to Vitamin C) | Thiazolidinone derivative 2 and 4 | 75% |

Design and Synthesis of Functional Materials Incorporating the Thiadiazole Core

The thiadiazole core is a valuable building block in the design and synthesis of a wide range of functional materials due to its unique electronic and structural properties. rsc.org These materials find applications in fields such as electronics, optics, and polymer science.

Thiadiazole-based polymers have been synthesized and investigated for their potential use as n-type semiconductors. For example, polymers with phenyl units and thiadiazole rings linked through acetylene (B1199291) groups create an extended π-system, which is conducive to electron transport. The incorporation of the thiadiazole moiety can also lead to materials with luminescent properties. For instance, polymers containing vinyl-substituted thiadiazole can emit blue or green fluorescence.

Furthermore, the thiadiazole nucleus is utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are of interest for applications in catalysis, luminescence, and gas sorption. The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions, leading to the formation of diverse and stable structures. mdpi.com The resulting MOFs can exhibit tunable porosity and functionality, making them suitable for use as chemical sensors. mdpi.com For example, luminescent MOFs based on thiadiazole ligands have been developed for the detection of various analytes. mdpi.com

The synthesis of polymers with pendant thiazole, thiadiazole, and oxadiazole units has been achieved through techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. acs.org These polymers can form stable complexes with metal ions, and the resulting metal-polymer complexes can exhibit interesting optical and electrochemical behaviors, such as fluorescence. acs.org

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-Phenyl-1,2,3-thiadiazole-5-thiol and its derivatives, future research will likely focus on improving existing synthetic protocols and exploring novel, greener alternatives.

Current synthetic strategies often involve multi-step processes. mdpi.com For instance, the Hurd-Mori reaction, involving the cyclization of N-tosylhydrazones with thionyl chloride, is a common method for forming the 1,2,3-thiadiazole (B1210528) ring. mdpi.comisres.org However, these traditional methods can sometimes be limited by factors such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Future research will aim to address these challenges by:

Exploring one-pot synthesis: Combining multiple reaction steps into a single procedure can significantly improve efficiency and reduce waste.

Utilizing alternative sulfur sources: Investigating new and more sustainable sulfur-donating reagents is crucial. isres.org

Employing catalytic methods: The use of catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions and improved yields. isres.org

Adopting green chemistry principles: This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. mdpi.com

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for optimizing existing processes and designing new ones. While the general pathways for the formation of the 1,2,3-thiadiazole ring are known, a more detailed mechanistic picture is needed. mdpi.com

Future research in this area will likely involve:

Computational modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates.

Advanced spectroscopic techniques: In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can help to identify and characterize transient species.

Kinetics studies: Detailed kinetic analysis can elucidate the rate-determining steps of a reaction and provide information about the influence of various parameters on the reaction rate.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the chemical transformations involving this compound, paving the way for more rational and efficient synthetic design.

Exploration of Novel Derivatives for Advanced Material Applications

The unique structural and electronic properties of the 1,2,3-thiadiazole ring make it an attractive building block for the development of advanced materials. isres.org The phenyl and thiol substituents on the 4- and 5-positions of the ring provide convenient handles for further functionalization, allowing for the fine-tuning of the molecule's properties.

Emerging applications for novel derivatives of this compound include:

Organic electronics: The electron-accepting nature of the thiadiazole ring makes these compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bohrium.comresearchgate.net Research is focused on designing derivatives with tailored electronic properties, such as appropriate energy levels and high charge carrier mobilities. bohrium.com

Nonlinear optical (NLO) materials: The combination of electron-donating and electron-accepting groups within the molecular structure can lead to significant NLO properties, which are of interest for applications in telecommunications and optical data processing.

Sensors: The thiol group can act as a binding site for metal ions and other analytes, making these compounds potential candidates for the development of chemical sensors.

The synthesis and characterization of new derivatives with specific functionalities will be a major focus of future research in this area.

Integration with Machine Learning for Property Prediction and Design

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for accelerating the discovery and design of new molecules with desired properties. researchgate.netnih.govpitt.edu For this compound and its derivatives, ML can be employed in several ways:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling: ML algorithms can be trained on existing datasets of thiadiazole derivatives to build models that predict their biological activity or physical properties based on their molecular structure. nih.govdtu.dk This can help to prioritize the synthesis of the most promising candidates.

Generative models: Advanced ML techniques can be used to generate novel molecular structures with optimized properties. By learning the underlying patterns in chemical space, these models can propose new derivatives of this compound that are likely to exhibit desired characteristics.

Prediction of synthetic accessibility: ML models can be trained to predict the feasibility of a given synthetic route, helping chemists to identify the most efficient and practical ways to synthesize new compounds.

The integration of ML with experimental research holds the potential to significantly accelerate the development of new materials and therapeutic agents based on the this compound scaffold.

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceuticals and materials.

Future research on the solid-state properties of this compound and its derivatives will focus on:

Crystal structure determination: X-ray diffraction techniques are essential for elucidating the precise three-dimensional arrangement of molecules in the crystal lattice. researchgate.net

Polymorph screening: Systematic studies are needed to identify and characterize different polymorphic forms of these compounds.

Understanding intermolecular interactions: The nature and strength of intermolecular forces, such as hydrogen bonding and π-π stacking, play a crucial role in determining the crystal packing.

Controlling crystallization: Developing methods to control the crystallization process in order to obtain a specific polymorphic form with desired properties is a key challenge.

A thorough understanding of the solid-state chemistry of this compound will be vital for its successful application in various fields.

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-1,2,3-thiadiazole-5-thiol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrazinolysis , nucleophilic addition of phenylisothiocyanate , and intramolecular heterocyclization . For example, derivatives like 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol are synthesized via esterification of indole-3-butanoic acid, followed by hydrazinolysis and cyclization . Optimization often requires adjusting reaction time, temperature, and stoichiometry. Aqueous or ethanolic media are preferred for S-alkylation reactions to improve yield and purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : 1H NMR , IR spectroscopy , and elemental analysis are critical for confirming functional groups (e.g., thiol, triazole). High-performance liquid chromatography (HPLC) with diode-array detection ensures compound purity, while mass spectrometry validates molecular weight . For crystalline derivatives, X-ray diffraction (using software like SHELX ) resolves bond lengths and angles.

Q. What preliminary methods assess the biological potential of this compound derivatives?

- Methodological Answer : Molecular docking against targets like anaplastic lymphoma kinase (2XP2 ligand) or cyclooxygenase-2 (COX-2) identifies binding affinities. For instance, derivatives show inhibitory potential against lanosterol 14-α-demethylase (3LD6 ligand) through hydrogen bonding and hydrophobic interactions . Pass Online® software predicts ADMET properties and bioactivity pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity , catalyst selection , or reaction intermediates . Systematic variation of parameters (e.g., sodium monochloroacetate concentration in S-alkylation) clarifies optimal conditions . For bioactivity conflicts, dose-response assays and kinetic studies (e.g., IC50 comparisons) validate reproducibility. Cross-referencing computational predictions with experimental IC50 values reduces false positives .

Q. What computational strategies enhance the design of thiadiazole derivatives with targeted bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular dynamics simulations model ligand-protein interactions over time, refining docking poses identified in tools like AutoDock Vina . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial or antifungal activity .

Q. What mechanistic insights explain the reactivity of the thiol group in this compound?

- Methodological Answer : The thiol group participates in nucleophilic substitution (e.g., with alkyl halides) and Mannich reactions (e.g., forming thioether derivatives) . Its acidity (pKa ~8–10) facilitates deprotonation in basic media, enabling conjugation with electrophiles like chloroacetate . Isotopic labeling (e.g., deuterated solvents in NMR) tracks proton exchange dynamics .

Q. How do crystallographic tools like SHELX improve structural analysis of thiadiazole derivatives?

- Methodological Answer : SHELX refines X-ray data to resolve twinning or disorder in crystals. For example, SHELXL optimizes anisotropic displacement parameters for sulfur and nitrogen atoms, while SHELXD identifies heavy atom positions in experimental phasing . Pairing with Olex2 visualizes π-π stacking interactions in aryl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.